molecular formula C20H22Br4N2Ni B6298081 2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 217943-66-3

2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6298081
CAS RN: 217943-66-3
M. Wt: 668.7 g/mol
InChI Key: ZNTILSRROFBOIL-UHFFFAOYSA-L
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Description

2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide (NiBr2(BDB)) is a coordination compound of nickel and bromide, with a complex organic ligand, that has been studied for its potential applications in scientific research. NiBr2(BDB) is a coordination complex that has a wide range of possible applications, from catalytic reactions to drug delivery.

Scientific Research Applications

NiBr2(BDB) has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as well as in the synthesis of polymers and other materials. It has been used in the synthesis of polyurethanes, polyesters, polyimides, and polyamides. Additionally, NiBr2(BDB) has been investigated for its potential applications in drug delivery, as it has been shown to be able to bind to drug molecules and facilitate their release in a controlled manner.

Mechanism of Action

The mechanism of action of NiBr2(BDB) is not fully understood. However, it is believed that the coordination complex acts as a Lewis acid, accepting electrons from the substrate molecules and facilitating their transformation into desired products. Additionally, it is believed that the complex can act as a Lewis base, donating electrons to the substrate molecules and facilitating their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of NiBr2(BDB) are not fully understood. However, it has been shown to be non-toxic and non-mutagenic in cell cultures, suggesting that it has low toxicity. Additionally, it has been shown to have no effect on the activity of enzymes, suggesting that it is not likely to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of NiBr2(BDB) is its ability to catalyze reactions that would otherwise be difficult or impossible to achieve. Additionally, it is relatively inexpensive and easy to synthesize, making it a useful tool for laboratory experiments. However, the complex is not very stable and can decompose over time, making it unsuitable for long-term experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict the outcome of reactions.

Future Directions

There are a number of potential future directions for NiBr2(BDB). One potential direction is the use of the complex as a catalyst for the synthesis of other compounds, such as polymers and other materials. Additionally, the complex could be used in the development of new drug delivery systems, as it has been shown to be able to bind to drug molecules and facilitate their release in a controlled manner. Finally, the complex could be investigated further to better understand its mechanism of action, as this would enable researchers to better predict the outcome of reactions.

Synthesis Methods

NiBr2(BDB) can be synthesized through the reaction of 4-bromo-2,6-dimethylphenylisocyanide and nickel(II) bromide in 1,2-dichloroethane. The reaction is conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride, at a temperature of 80°C. The reaction yields a yellow-brown precipitate of NiBr2(BDB).

properties

IUPAC Name

2-N,3-N-bis(4-bromo-2,6-dimethylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2.2BrH.Ni/c1-11-7-17(21)8-12(2)19(11)23-15(5)16(6)24-20-13(3)9-18(22)10-14(20)4;;;/h7-10H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTILSRROFBOIL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C(C)C(=NC2=C(C=C(C=C2C)Br)C)C)C)Br.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br4N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333908
Record name 2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide

CAS RN

217943-66-3
Record name 2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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